7-phenyl-7H-purine
CAS No.: 18346-05-9
Cat. No.: VC20759722
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18346-05-9 |
---|---|
Molecular Formula | C11H8N4 |
Molecular Weight | 196.21 g/mol |
IUPAC Name | 7-phenylpurine |
Standard InChI | InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H |
Standard InChI Key | FQKCFGHHLWMSSS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 |
Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 |
7-Phenyl-7H-purine is a nitrogenous compound belonging to the purine family, characterized by its unique structure and potential biological activities. Its molecular formula is
, with a molecular weight of 196.21 g/mol. This compound is recognized for its various applications in medicinal chemistry and biochemistry, particularly as a scaffold for drug development.
Structural Representation
Property | Value |
---|---|
Molecular Weight | 196.21 g/mol |
Hydrogen Bond Donor | 0 |
Hydrogen Bond Acceptor | 3 |
Rotatable Bond Count | 1 |
Exact Mass | 196.074896272 Da |
Synthesis and Reactions
The synthesis of 7-phenyl-7H-purine can be achieved through various chemical reactions, including C–H activation and coupling reactions. These methods allow for the introduction of diverse substituents onto the purine scaffold, enhancing its biological activity.
Synthetic Approaches
Recent studies have reported several synthetic routes for creating substituted derivatives of 7-phenyl-7H-purine:
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C–H Imidation: This method involves the functionalization of the aromatic ring, allowing for the introduction of imidazole groups.
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Reductive Amination: A process that facilitates the formation of N-alkylated derivatives, expanding the compound's potential applications in drug design.
Biological Activity
Research has indicated that derivatives of 7-phenyl-7H-purine exhibit significant biological activities, making them valuable in pharmaceutical research.
Biological Assays
Several bioassays have been conducted to evaluate the pharmacological properties of this compound:
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Inhibition Studies: Compounds based on the purine structure have been shown to inhibit various enzymes, including protein kinases, which are critical in cancer therapy.
Potential Applications
The unique structure of 7-phenyl-7H-purine suggests potential applications in:
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Anticancer Agents: Its ability to inhibit specific enzymes positions it as a candidate for cancer treatment.
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Antiviral Compounds: Modifications to its structure may enhance efficacy against viral infections.
Future Directions
Future studies should focus on:
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Exploring additional synthetic pathways to create novel derivatives.
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Conducting comprehensive biological evaluations to uncover new therapeutic uses.
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